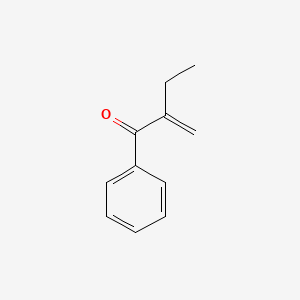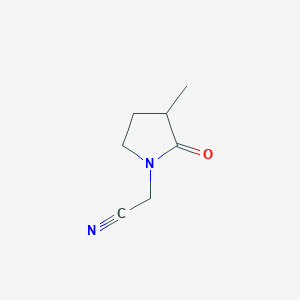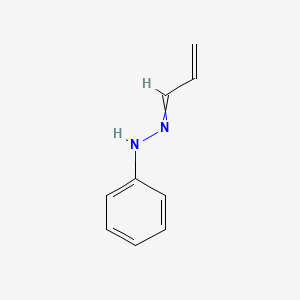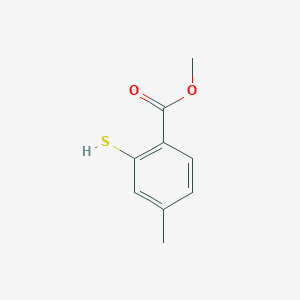
Methyl 2-mercapto-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-mercapto-4-methylbenzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a mercapto group (-SH) and the hydrogen atom at the fourth position is replaced by a methyl group (-CH3)
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-mercapto-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-mercapto-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct thiolation of methyl 4-methylbenzoate using a thiolating agent such as thiourea or hydrogen sulfide. This reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to facilitate the thiolation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
Methyl 2-mercapto-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of methyl 2-sulfonyl-4-methylbenzoate.
Reduction: Formation of 2-mercapto-4-methylbenzyl alcohol.
Substitution: Formation of methyl 2-mercapto-4-nitrobenzoate or methyl 2-mercapto-4-bromobenzoate.
科学研究应用
Methyl 2-mercapto-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which methyl 2-mercapto-4-methylbenzoate exerts its effects is primarily through its reactive mercapto group. This group can form covalent bonds with various biomolecules, potentially altering their function. The compound may interact with enzymes, proteins, and other cellular components, leading to changes in biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Methyl benzoate: Lacks the mercapto and methyl groups, making it less reactive.
Methyl 4-methylbenzoate: Lacks the mercapto group, reducing its potential for biochemical interactions.
Methyl 2-mercaptobenzoate: Lacks the methyl group, which may affect its reactivity and solubility.
Uniqueness
Methyl 2-mercapto-4-methylbenzoate is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC 名称 |
methyl 4-methyl-2-sulfanylbenzoate |
InChI |
InChI=1S/C9H10O2S/c1-6-3-4-7(8(12)5-6)9(10)11-2/h3-5,12H,1-2H3 |
InChI 键 |
PSHWYCLXZVNVCI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)OC)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



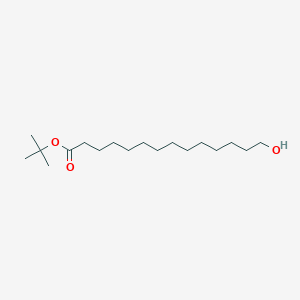
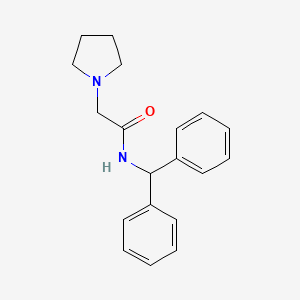
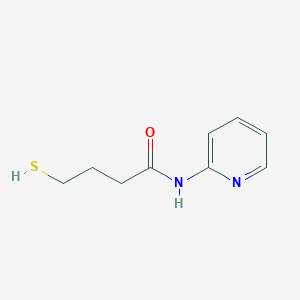
![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
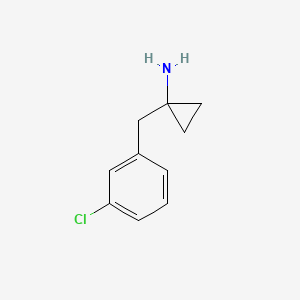
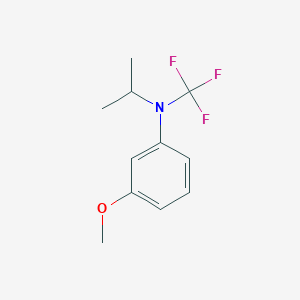

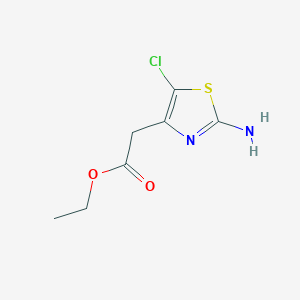
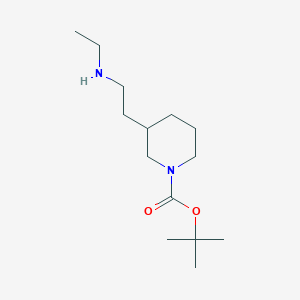
![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)
